molecular formula C14H21BFNO2 B1528151 6-Butyl-2-(4-fluorophenyl)-1,3,6,2-dioxazaborocane CAS No. 1190988-96-5

6-Butyl-2-(4-fluorophenyl)-1,3,6,2-dioxazaborocane

Cat. No. B1528151
M. Wt: 265.13 g/mol
InChI Key: RTMBRNKNEMBWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Butyl-2-(4-fluorophenyl)-1,3,6,2-dioxazaborocane (BF-DOB) is a chemical compound that has been studied for its potential applications in the fields of scientific research and industrial use. It is a boron-containing heterocyclic compound with a unique structure that is composed of a six-membered ring containing two nitrogen atoms, one oxygen atom, and a boron atom. BF-DOB has been used in a variety of studies, including those involving the synthesis of organic molecules, the study of the mechanism of action of drugs, and the development of novel compounds for use in laboratory experiments.

Scientific Research Applications

Synthesis and Functionalization

6-Butyl-2-(4-fluorophenyl)-1,3,6,2-dioxazaborocane is involved in the synthesis of ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles, showing its utility in creating complex boron-containing molecules. For example, Da̧browski et al. (2007) describe the preparation of 2-(2′-Bromophenyl)-6-butyl-[1,3,6,2]dioxazaborocan, which undergoes Br/Li exchange, facilitating the synthesis of various ortho-functionalized arylboronic acids and oxaboroles with high rotational barriers around the Caryl bond (Da̧browski, Kurach, Luliński, & Serwatowski, 2007).

Polymorphism and Material Properties

The study of polymorphism in arylboronic azaesters, including those similar to 6-Butyl-2-(4-fluorophenyl)-1,3,6,2-dioxazaborocane, reveals the impact of molecular structure on material properties. Durka et al. (2011) investigated the polymorphic structures of a model arylboronic azaester, providing insights into molecular geometries, conformational differences, and the stability of polymorphs through computational and experimental analyses (Durka, Hoser, Kamiński, Luliński, Serwatowski, Koźmiński, & Woźniak, 2011).

Selectivity in Chemical Reactions

The influence of boronate groups on the selectivity of Br–Li exchange reactions in dibromoaryl boronates has been explored, with findings relevant to the synthesis and functionalization of boronic acids and boronates. Durka et al. (2013) demonstrated how the presence of boronate groups affects the lithiation selectivity, which is crucial for subsequent chemical transformations and the generation of functionalized arylboronic acids (Durka, Luliński, Smętek, Da̧browski, Serwatowski, & Woźniak, 2013).

Applications in Tubulin Inhibition

A unique application of related chemistry involves the synthesis and structure-activity relationship (SAR) of triazolopyrimidines, indicating a novel mechanism of tubulin inhibition. Zhang et al. (2007) discussed the synthesis and SAR of triazolopyrimidines as anticancer agents, highlighting a unique tubulin polymerization mechanism distinct from that of paclitaxel, with implications for overcoming multidrug resistance (Zhang, Ayral-Kaloustian, Nguyen, Afragola, Hernandez, Lucas, Gibbons, & Beyer, 2007).

Innovative Material Applications

Research into borate esters, including structures akin to 6-Butyl-2-(4-fluorophenyl)-1,3,6,2-dioxazaborocane, demonstrates their potential as innovative materials, such as lubricant additives in rapeseed oil, indicating high anti-wear and extreme pressure properties. Yan, Zeng, Heide, and Ren (2014) synthesized novel borate esters and analyzed their tribological performance, showing the formation of protective films on surfaces and highlighting a B–N synergetic effect (Yan, Zeng, Heide, & Ren, 2014).

properties

IUPAC Name

6-butyl-2-(4-fluorophenyl)-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BFNO2/c1-2-3-8-17-9-11-18-15(19-12-10-17)13-4-6-14(16)7-5-13/h4-7H,2-3,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMBRNKNEMBWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCN(CCO1)CCCC)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Butyl-2-(4-fluorophenyl)-1,3,6,2-dioxazaborocane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Butyl-2-(4-fluorophenyl)-1,3,6,2-dioxazaborocane
Reactant of Route 2
Reactant of Route 2
6-Butyl-2-(4-fluorophenyl)-1,3,6,2-dioxazaborocane
Reactant of Route 3
Reactant of Route 3
6-Butyl-2-(4-fluorophenyl)-1,3,6,2-dioxazaborocane
Reactant of Route 4
6-Butyl-2-(4-fluorophenyl)-1,3,6,2-dioxazaborocane
Reactant of Route 5
6-Butyl-2-(4-fluorophenyl)-1,3,6,2-dioxazaborocane
Reactant of Route 6
Reactant of Route 6
6-Butyl-2-(4-fluorophenyl)-1,3,6,2-dioxazaborocane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.